molecular formula C14H19NO4 B2408668 3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid CAS No. 1070955-54-2

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid

Cat. No. B2408668
M. Wt: 265.309
InChI Key: OXMFLNWMXGZFPZ-UHFFFAOYSA-N
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Description

“3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid” is a chemical compound with the CAS Number: 1070955-54-2 . It has a molecular weight of 265.31 . The compound is typically stored at 4 degrees Celsius and is in powder form . Its IUPAC name is 3-(2-((tert-butoxycarbonyl)amino)phenyl)propanoic acid .


Synthesis Analysis

The synthesis of this compound involves the use of the tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-5-4-6-10(11)8-9-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The BOC group can be removed from the compound with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder and is stored at 4 degrees Celsius . It has a molecular weight of 265.31 .

Scientific Research Applications

Molecular and Crystal Structure Analysis

  • The compound demonstrates significant utility in the analysis of molecular and crystal structures. Kozioł et al. (2001) studied a similar compound, focusing on its molecular conformation in crystal structures and the influence of weak intermolecular bonding in stabilizing these structures (Kozioł et al., 2001).

Organic Acid Studies in Microbial Cultures

  • Rimbault et al. (1993) analyzed organic acids in cultures of an anaerobic archaeon, showcasing how derivatives of this compound can be used in microbial studies, particularly in extreme environments like deep-sea hydrothermal vents (Rimbault et al., 1993).

Development of Antimicrobial Agents

  • Doraswamy & Ramana (2013) explored the use of similar compounds in the synthesis and characterization of potential antimicrobial agents, indicating its relevance in pharmaceutical research (Doraswamy & Ramana, 2013).

Role in Synthesis of Enantiomerically Pure Compounds

  • Zimmermann & Seebach (1987) described the use of related compounds in the preparation of electrophilic building blocks for synthesizing enantiomerically pure compounds, emphasizing its role in organic chemistry and drug development (Zimmermann & Seebach, 1987).

Synthesis of Novel Amino Acids

  • Medina et al. (2000) conducted research on the synthesis of N-Boc-protected amino acids, indicating the compound's utility in the creation of novel, conformationally rigid amino acids (Medina et al., 2000).

Crystal Structure and Peptide Conformation

  • Jankowska et al. (2002) investigated the crystal structure of a related compound to examine its role in determining peptide conformation, relevant to structural biology and drug design (Jankowska et al., 2002).

Safety And Hazards

The compound is associated with the GHS07 pictogram and has a signal word of "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-11-7-5-4-6-10(11)8-9-12(16)17/h4-7H,8-9H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXMFLNWMXGZFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-{[(Tert-butoxy)carbonyl]amino}phenyl)propanoic acid

CAS RN

1070955-54-2
Record name 3-(2-{[(tert-butoxy)carbonyl]amino}phenyl)propanoic acid
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